Product packaging for Ala-Pro-Leu-Ile-Leu-Ser-Arg(Cat. No.:CAS No. 225656-22-4)

Ala-Pro-Leu-Ile-Leu-Ser-Arg

Cat. No.: B14242467
CAS No.: 225656-22-4
M. Wt: 768.9 g/mol
InChI Key: GFDPDJWSNMKVBJ-APGJSSKUSA-N
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Description

Overview of Short Peptides and their Biological Relevance

Short peptides, typically defined as protein fragments consisting of a small number of amino acids (usually fewer than 45-50), are fundamental molecules in a vast array of biological processes. ufrgs.br They can act as signaling molecules, enzyme inhibitors, and modulators of protein-protein interactions. nih.gov Unlike large proteins, short peptides can be synthesized more cost-effectively, often exhibit high specificity to their targets, and may have lower immunogenicity. nih.gov Their diverse functions extend from hormonal regulation to neurotransmission and immune responses. The biological activity of many larger proteins is often mediated by their short-chain fragments, with the activity of the short peptide sometimes surpassing that of its precursor protein. nih.gov

Historical Context and Initial Identification of Ala-Pro-Leu-Ile-Leu-Ser-Arg

The peptide with the sequence this compound was identified as the amino-terminal pro-piece of the precursor form of prostate-specific antigen (pro-PSA). researchgate.netresearchgate.net Pro-PSA is the inactive zymogen form of prostate-specific antigen (PSA), a serine protease primarily produced by the epithelial cells of the prostate gland. researchgate.netnih.gov The initial identification of this heptapeptide (B1575542) came from the characterization of the pro-PSA molecule, which is composed of 244 amino acids, including this seven-amino-acid extension at the N-terminus. researchgate.net For research purposes, a synthetic version of this peptide, sometimes with a C-terminal cysteine added for coupling (this compound-Cys), has been created to generate specific antibodies that can distinguish pro-PSA from its active form. nih.gov

Significance of the Peptide within Proteolytic Processing Pathways

The primary significance of the this compound peptide lies in its role as an "activation peptide." In its inactive pro-PSA form, the presence of this N-terminal sequence prevents the enzymatic activity of PSA. researchgate.netnih.gov The conversion of the inactive pro-enzyme to the active PSA enzyme requires the proteolytic cleavage of this heptapeptide. researchgate.netnih.gov This cleavage occurs at the peptide bond between Arginine (Arg) at position 7 of the pro-piece and Isoleucine (Ile) at the beginning of the mature PSA sequence. researchgate.net

This activation is a critical step in the biological function of PSA, which in the seminal coagulum, is to cleave semenogelins. researchgate.netnih.gov The removal of the this compound peptide initiates a conformational change in the protein, unmasking the active site and allowing PSA to perform its enzymatic function. nih.gov Studies have shown that this activation can be carried out by other proteases, such as human glandular kallikrein 2 (hK2) and trypsin. nih.govresearchgate.net The specific and efficient removal of this peptide is a key regulatory step in the proteolytic cascade involving PSA. researchgate.net

FeatureDescription
Peptide Sequence This compound
Number of Amino Acids 7
Source Protein Pro-Prostate-Specific Antigen (pro-PSA)
Location in Source N-terminus
Function Activation Peptide
Cleavage Site Between Arg and Ile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64N10O9 B14242467 Ala-Pro-Leu-Ile-Leu-Ser-Arg CAS No. 225656-22-4

Properties

CAS No.

225656-22-4

Molecular Formula

C35H64N10O9

Molecular Weight

768.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H64N10O9/c1-8-20(6)27(44-29(48)24(16-19(4)5)41-31(50)26-12-10-14-45(26)33(52)21(7)36)32(51)42-23(15-18(2)3)28(47)43-25(17-46)30(49)40-22(34(53)54)11-9-13-39-35(37)38/h18-27,46H,8-17,36H2,1-7H3,(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)(H,53,54)(H4,37,38,39)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

GFDPDJWSNMKVBJ-APGJSSKUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C)N

Origin of Product

United States

Origin and Biosynthesis of Ala Pro Leu Ile Leu Ser Arg

Identification of Precursor Proteins

The direct precursor to the active PSA enzyme is a zymogen, an inactive precursor form of an enzyme. The activation of this zymogen involves the cleavage of a short peptide sequence, which contains the Ala-Pro-Leu-Ile-Leu-Ser-Arg sequence.

Prostate-Specific Antigen (PSA) is initially synthesized as a pre-pro-precursor protein called preproPSA, which consists of 261 amino acids. nih.gov Following the removal of a 17-amino-acid signal peptide, the resulting 244-amino-acid protein is the inactive zymogen known as pro-PSA (pPSA). nih.govresearchgate.net

The activation of pro-PSA into the mature, enzymatically active PSA (comprising 237 amino acids) requires the cleavage of a seven-amino-acid N-terminal pro-leader peptide. researchgate.netresearchgate.net This pro-leader peptide has the sequence Ala-Pro-Ile-Leu-Ser-Arg. researchgate.net This cleavage is a critical step in the biological activation of PSA and is primarily carried out by human kallikrein 2 (hK2) and human kallikrein 4 (hK4). nih.govresearchgate.net Several truncated isoforms of pro-PSA have been identified, such as [-7]proPSA, [-5]proPSA, and [-2]proPSA, which are also found in prostate tissue and serum. nih.govresearchgate.net

Table 1: Forms of Prostate-Specific Antigen (PSA)
FormNumber of Amino AcidsDescription
preproPSA261Initial precursor protein. nih.gov
pro-PSA (pPSA)244Inactive zymogen form after removal of the signal peptide. nih.gov
Mature, Active PSA237Active enzyme after cleavage of the pro-leader peptide by hK2/hK4. nih.govresearchgate.net

The genetic blueprint for PSA, including its pro-leader peptide, is encoded by the human kallikrein-3 (KLK3) gene. wikipedia.org The molecular cloning of the cDNA for human prostate-specific antigen was a significant step in understanding its structure and function. nih.gov A cDNA clone with an insert of 1415 nucleotides was isolated from a human prostate cDNA library, which was found to encode the signal peptide, the pro-piece, and the mature PSA protein. nih.gov

The KLK3 gene is located on chromosome 19. wikipedia.org Genetic characterization has revealed that it is part of the kallikrein-related peptidase family. The expression of the KLK3 gene is highly restricted to the prostate epithelial cells. nih.gov

Table 2: Genetic Details of the PSA Encoding Sequence
FeatureDetail
Gene NameKallikrein-3 (KLK3) wikipedia.org
Chromosome LocationChromosome 19 wikipedia.org
Encoded ProteinProstate-Specific Antigen (PSA) wikipedia.org
cDNA Insert Size1415 nucleotides nih.gov

Intracellular Localization of Precursor Processing

The biosynthesis of PSA begins in the epithelial cells of the prostate gland. researchgate.net The initial precursor, preproPSA, is synthesized within these cells. After synthesis, it is processed into the zymogen pro-PSA, which is then secreted into the seminal lumen. researchgate.net

A key aspect of PSA processing is that the final activation step—the cleavage of the pro-leader peptide by hK2 to form mature, active PSA—occurs extracellularly, within the seminal fluid. researchgate.netresearchgate.net Studies using laser capture microdissection have shown that the vast majority of intracellular PSA within both benign and malignant prostate epithelium exists in the "free," or unbound, form, and not complexed with inhibitors like alpha-1-antichymotrypsin (ACT). nih.gov This indicates that the binding to such inhibitors occurs after secretion from the cell. nih.gov

Regulatory Mechanisms Governing Precursor Synthesis

The synthesis of the PSA precursor is tightly regulated, primarily by androgen hormones. The expression of prostate-specific genes, including KLK3, is known to be under androgenic control. nih.gov The androgen receptor (AR), a transcription factor, plays a pivotal role in this regulation. mdpi.comnih.gov

In prostate cancer cells, the androgen receptor signaling pathway is crucial for driving the synthesis of fatty acids and other metabolic processes that support tumor growth. mdpi.com The regulation of PSA synthesis by androgens is so direct that serum PSA levels are widely used as a biomarker to monitor the activity of the androgen receptor in the context of prostate cancer and its response to androgen deprivation therapy. nih.gov

Enzymatic Processing and Proteolytic Cleavage of Ala Pro Leu Ile Leu Ser Arg

Characterization of Specific Proteases Involved in Peptide Release

The release of the Ala-Pro-Leu-Ile-Leu-Ser-Arg propeptide is accomplished through the action of specific proteolytic enzymes, primarily belonging to the serine protease family.

Serine proteases are a class of enzymes characterized by a serine residue in their active site, which is crucial for their catalytic activity. google.com Research has identified at least two key serine proteases capable of activating pro-PSA by cleaving off its propeptide.

Trypsin: This well-characterized digestive enzyme is a serine protease with a strong preference for cleaving peptide chains at the carboxyl side of basic amino acid residues, namely Arginine (Arg) and Lysine (B10760008) (Lys). cmu.edupearson.com Studies have demonstrated that trypsin can readily activate recombinant pro-PSA by cleaving the bond following the Arginine residue in the this compound sequence. nih.gov This activation releases the seven-amino-acid propeptide and generates active PSA. nih.gov

Human Glandular Kallikrein (hK2): A prostate-specific serine protease and a member of the same kallikrein family as PSA, hK2 has also been shown to activate pro-PSA. nih.govnih.gov Like trypsin, hK2 exhibits trypsin-like specificity, enabling it to cleave the propeptide sequence. nih.gov However, studies using fluorescently labeled substrates have indicated that while hK2 can hydrolyze its own pro-hK2 peptide sequence efficiently, it is unable to appreciably cleave the pro-PSA substrate (APLILSR-AMC). nih.gov Despite this, other studies confirm that recombinant human glandular kallikrein can activate pro-PSA, suggesting it is a physiologically relevant activator. nih.gov

Beyond trypsin and hK2, other proteases have been investigated for their ability to process the pro-PSA sequence.

Urokinase: Also known as urokinase-type plasminogen activator (uPA), this enzyme is another serine protease. In studies using a fluorescent substrate mimicking the pro-PSA peptide (APLILSR-AMC), urokinase was found to be one of the most effective enzymes at hydrolyzing the sequence, along with trypsin. nih.gov This suggests that other proteases present in the physiological environment could potentially contribute to PSA activation.

Seminal Plasma Proteases: Partially purified proteases from seminal plasma have also been shown to activate recombinant pro-PSA, indicating that a cascade system involving multiple precursor proteins and proteases may be responsible for the generation of active PSA in vivo. nih.gov

Precise Mapping of Proteolytic Cleavage Sites

The activation of a zymogen by proteolytic cleavage is a highly specific event that occurs at a defined peptide bond within the protein's sequence.

The activation of pro-PSA to PSA involves the specific hydrolysis of a single peptide bond within the precursor protein. nih.gov This cleavage occurs between the Arginine (Arg) at position -1 and the Isoleucine (Ile) at position +1 of the mature PSA sequence. nih.govnih.gov The cleavage releases the intact N-terminal propeptide, this compound, and exposes the new N-terminus of the active PSA enzyme, which begins with Isoleucine. nih.gov This type of cleavage at an Arg-Ile bond is a common activation mechanism for many serine protease zymogens. nih.govaai.org

The specificity of proteases is often described using the Schechter and Berger nomenclature, where amino acid residues in the substrate are designated Pn...P3-P2-P1↓P1'-P2'-P3'...Pn', with the scissile bond located between P1 and P1'. expasy.org

For the cleavage of the this compound sequence from pro-PSA:

The P1 residue is Arginine (Arg) .

The P1' residue is Isoleucine (Ile) .

Trypsin-like proteases exhibit a strong preference for a basic amino acid (Arginine or Lysine) in the P1 position. core.ac.uk This preference is dictated by the presence of a negatively charged Aspartic acid residue (Asp189) at the bottom of the S1 binding pocket of the enzyme, which forms a stabilizing salt bridge with the positively charged P1 residue. core.ac.uk While both Arg and Lys are accepted, trypsin often shows higher catalytic rates for Arg. expasy.org The P1' position, occupied by Isoleucine in this case, also influences cleavage efficiency, although the P1 interaction is the primary determinant of specificity for this class of enzymes. semanticscholar.org

Substrate PositionAmino Acid (in Pro-PSA)Role in Cleavage
P7Alanine (B10760859) (Ala)Part of the released propeptide
P6Proline (Pro)Part of the released propeptide
P5Leucine (B10760876) (Leu)Part of the released propeptide
P4Isoleucine (Ile)Part of the released propeptide
P3Leucine (Leu)Part of the released propeptide
P2Serine (Ser)Part of the released propeptide
P1 Arginine (Arg) Primary recognition site for trypsin-like proteases
P1' Isoleucine (Ile) Becomes the new N-terminal residue of active PSA

Molecular Mechanisms of Zymogen Activation Induced by Cleavage

The proteolytic cleavage of the Arg-Ile bond is not merely a trimming process; it induces a profound conformational change that transforms the inactive zymogen into a catalytically competent enzyme. This mechanism is a classic example of biological control, observed in the activation of numerous proteases, including the well-studied activation of trypsinogen (B12293085) to trypsin. nih.govnih.gov

Upon cleavage, the newly formed N-terminal Isoleucine residue plays a pivotal role. nih.gov This new N-terminus inserts into a specific region of the enzyme known as the "activation pocket" or "Ile16 cleft" (based on chymotrypsinogen numbering). nih.govnih.gov Inside this pocket, the α-amino group of the Isoleucine forms a critical salt bridge with the side chain of a conserved Aspartic acid residue (Asp194 in chymotrypsinogen numbering). nih.govnih.gov

This single interaction acts as a molecular switch, triggering a cascade of subtle but significant conformational rearrangements throughout the protein structure. These changes lead to the proper formation and stabilization of two key features required for enzymatic activity:

The Substrate-Binding Site: The pocket that recognizes and binds the target substrate of the protease is correctly shaped. nih.govannualreviews.org

The Oxyanion Hole: This structure stabilizes the transition state of the peptide bond being cleaved, which is essential for efficient catalysis. nih.govnih.gov

In its zymogen form, the protein exists in a more flexible and disordered state, which prevents it from binding substrates effectively and performing catalysis. annualreviews.org The cleavage and subsequent N-terminal insertion lock the enzyme into its rigid, active conformation, thereby unleashing its proteolytic potential. nih.govnih.gov

Compound and Protein List

NameType
This compoundHeptapeptide (B1575542), Propeptide
Alanine (Ala)Amino Acid
Arginine (Arg)Amino Acid
Aspartic acid (Asp)Amino Acid
Human Glandular Kallikrein (hK2)Protein, Serine Protease
Isoleucine (Ile)Amino Acid
Leucine (Leu)Amino Acid
Lysine (Lys)Amino Acid
Proline (Pro)Amino Acid
Prostate-Specific Antigen (PSA)Protein, Serine Protease
Pro-Prostate-Specific Antigen (pro-PSA)Protein, Zymogen
Serine (Ser)Amino Acid
TrypsinProtein, Serine Protease
TrypsinogenProtein, Zymogen
UrokinaseProtein, Serine Protease

Kinetic Analysis of Enzymatic Hydrolysis

The kinetic analysis of the enzymatic hydrolysis of the this compound peptide has been a subject of research, primarily to identify the physiological proteases responsible for the activation of pro-PSA. Studies have utilized synthetic, fluorogenic substrates to measure and compare the hydrolytic efficiency of various enzymes.

Detailed research findings have emerged from experiments using a synthetic peptide, this compound-AMC (APLILSR-AMC), where the peptide is coupled to 7-amino-4-methylcoumarin (B1665955) (AMC) to create a fluorescent substrate. nih.govresearchgate.net The hydrolysis of this substrate by different proteases can be monitored to determine cleavage rates.

In one key study, a panel of purified proteases was tested for their ability to cleave the APLILSR-AMC substrate. nih.govresearchgate.net The results indicated that the substrate was most readily hydrolyzed by urokinase and trypsin. nih.govresearchgate.net In contrast, neither mature, active PSA nor human glandular kallikrein 2 (hK2), another kallikrein family protease, were capable of appreciably cleaving the APLILSR-AMC substrate. nih.govresearchgate.net This finding suggests that the activation of pro-PSA is unlikely to be an autocatalytic process involving PSA itself or a direct cleavage by hK2 under these experimental conditions. nih.govresearchgate.net

While some studies indicate that recombinant pro-PSA can be activated by trypsin and human glandular kallikrein, the direct kinetic parameters for the isolated this compound peptide are not specified in this context. researchgate.netresearchgate.netresearchgate.net The discrepancy regarding the role of hK2 may stem from differences in the substrate used (the full pro-PSA zymogen versus a short synthetic peptide). nih.govresearchgate.netresearchgate.net

The research highlights that specific trypsin-like proteases are effective in processing the this compound sequence. While comprehensive kinetic constants such as Km and kcat for the hydrolysis of this specific peptide are not extensively detailed in the available literature, the comparative analysis provides crucial insights into the enzymatic specificity of its cleavage.

Interactive Data Table: Enzymatic Hydrolysis of this compound-AMC

The following table summarizes the observed hydrolytic activity of various proteases on the synthetic substrate this compound-AMC.

EnzymeObserved Hydrolytic Activity on APLILSR-AMCReference
Urokinase Readily hydrolyzed the substrate nih.gov, researchgate.net
Trypsin Readily hydrolyzed the substrate nih.gov, researchgate.net
Prostate-Specific Antigen (PSA) No appreciable cleavage observed nih.gov, researchgate.net
Human Glandular Kallikrein 2 (hK2) No appreciable cleavage observed nih.gov, researchgate.net

Molecular Structure and Conformational Analysis of Ala Pro Leu Ile Leu Ser Arg

Primary Sequence Determinants of Local Structure

The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's conformation. The sequence Ala-Pro-Leu-Ile-Leu-Ser-Arg contains a mix of hydrophobic, polar, and charged residues, each contributing to the local structure. The primary sequence encodes the intrinsic tendencies of the peptide chain to adopt certain local conformations, which are then influenced by the surrounding solvent and other environmental factors. The order of the amino acids is crucial; for instance, the placement of proline significantly impacts the backbone's flexibility. msu.eduunits.it The different amino acids that constitute a peptide and the order in which they are linked by peptide bonds is known as the primary structure. msu.edu

Secondary Structure Propensities in Solution and Constrained Environments

Secondary structure refers to the regular, repeating local structures of the peptide backbone, such as alpha-helices and beta-sheets, stabilized by hydrogen bonds. units.it The propensity of this compound to form these structures is influenced by the individual amino acid properties and their context within the sequence.

Investigation of Alpha-Helical Structures

The alpha-helix is a common secondary structure where the polypeptide chain coils into a right-handed helix. wikipedia.org Certain amino acids, known as helix formers, have a higher propensity to be part of an alpha-helix. Alanine (B10760859) (Ala) and Leucine (B10760876) (Leu) are considered strong helix-forming residues. wikipedia.orgresearchgate.net However, the presence of Proline (Pro) acts as a structural disruptor to alpha-helices. wikipedia.orgwikipedia.org Due to its cyclic side chain, proline cannot donate a hydrogen bond and introduces a significant kink in the helical axis. wikipedia.orgnih.gov Therefore, while the peptide contains helix-promoting residues, the central proline is likely to prevent the formation of a continuous alpha-helix, potentially allowing for short helical segments or acting as a helix terminator. wikipedia.org

Analysis of Beta-Turn Formations

Beta-turns are structures that reverse the direction of the polypeptide chain, often connecting strands of a beta-sheet. pnas.org They are crucial for the folding of proteins and peptides. Proline is frequently found in beta-turns, particularly in the second position. wikipedia.orgpnas.orgresearchgate.net The sequence Pro-Leu in this compound is a potential site for beta-turn formation. Studies on various peptides have shown that Pro-Xaa sequences (where Xaa is any amino acid) can nucleate beta-turn structures. acs.org The specific type of beta-turn and its stability would be influenced by the surrounding residues. The presence of a proline residue often facilitates the formation of beta-turns, which can be a rate-limiting step in protein folding and can act as a molecular switch. researchgate.net

Influence of Specific Amino Acid Residues on Conformational Flexibility

Role of Proline in Peptide Backbone Conformation and Kinking

Proline's structure is unique among the 20 common amino acids because its side chain forms a cyclic structure with the backbone amine. wikipedia.orgmdpi.com This ring structure imparts significant conformational rigidity. wikipedia.org The phi (φ) dihedral angle of the peptide backbone is restricted to approximately -65°, severely limiting the available conformational space. wikipedia.org This rigidity can introduce a "kink" or bend in the peptide chain. nih.govmdpi.com Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a lower energy barrier for isomerization compared to other amino acids. mdpi.comcaltech.edu This cis-trans isomerization can be a crucial factor in protein folding and function. caltech.edu

Impact of Serine and Arginine on Hydrogen Bonding and Electrostatic Interactions

The presence of serine (Ser) and arginine (Arg) residues within the this compound heptapeptide (B1575542) sequence introduces significant potential for intramolecular and intermolecular interactions that influence its three-dimensional structure. These interactions are primarily driven by the formation of hydrogen bonds and electrostatic forces, which are crucial for the peptide's conformational stability and potential biological activity.

The side chain of serine, with its hydroxyl group (-OH), can act as both a hydrogen bond donor and acceptor. callutheran.edu This allows it to form hydrogen bonds with various partners, including the peptide backbone, other polar amino acid side chains, and surrounding water molecules. callutheran.edu These interactions with water at the protein surface contribute to the solubility and stabilization of the peptide's folded structure. callutheran.edu

Arginine, a basic amino acid, possesses a unique guanidinium (B1211019) group in its side chain. frontiersin.org At physiological pH, this group is protonated, carrying a positive charge and enabling it to participate in strong electrostatic interactions, such as salt bridges with negatively charged amino acids like aspartic acid or glutamic acid. squ.edu.omnih.gov The guanidinium group is also a potent hydrogen bond donor, capable of forming multiple hydrogen bonds. frontiersin.org The planar nature of the guanidinium group and its ability to form bidentate hydrogen bonds in several directions provide it with a greater capacity for electrostatic interactions compared to other basic amino acids like lysine (B10760008). frontiersin.org

Studies have shown that arginine has a high affinity for interacting with acidic amino acids, an interaction dominated by both electrostatic forces and hydrogen bonding. squ.edu.om Furthermore, arginine can engage in cation-π interactions with aromatic residues, which are important for protein stability. squ.edu.omelifesciences.org The interaction between arginine and serine has also been observed to be favorable, primarily through N-H…O electrostatic interactions. squ.edu.om The stability of arginine-arginine interactions, which can lead to the formation of stable clusters, is largely attributed to the hydrogen-bonding capability of the guanidinium group. frontiersin.org

Conformational Dynamics and Equilibrium States

Oligopeptides such as this compound are inherently flexible molecules that exist as a complex and rapidly changing ensemble of conformations in solution. researchgate.net Their smaller size, compared to larger proteins, means they are primarily stabilized by short- and medium-range interactions, as long-range tertiary interactions are less probable. bioinfo.net.in This inherent flexibility results in the existence of multiple low-energy structures. bioinfo.net.in

The conformational landscape of such peptides is a dynamic equilibrium of various states, including random coils, and more ordered structures like β-turns, α-helices, and β-sheets. The presence of a proline residue in the sequence is particularly significant. The cyclic nature of the proline side chain restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone in its vicinity. Proline is often found in β-turns, which are structures that reverse the direction of the polypeptide chain. researchgate.net The peptidyl-prolyl bond can also exist in either a cis or trans conformation, with the trans form being generally more stable, further influencing the local and global conformation of the peptide. tandfonline.com

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space of oligopeptides. bioinfo.net.inlongdom.org These simulations can provide insights into the time-dependent behavior and dynamic properties of the peptide at an atomic level. longdom.org By running multiple, relatively short MD simulations, it is possible to sample the conformational space more efficiently than with a single, long simulation, and identify plausible low-energy structures. bioinfo.net.in These low-energy conformations are typically stabilized by a network of hydrogen bonds between main-chain and side-chain atoms. bioinfo.net.in

The equilibrium between different conformational states can be influenced by various factors, including temperature, pH, and the solvent environment. For example, in a polar solvent like water, the hydrophobic leucine and isoleucine residues may drive the peptide to adopt a conformation that buries these residues away from the solvent, while the polar serine and charged arginine residues will prefer to be solvent-exposed. The balance of these forces, along with the intrinsic conformational preferences of the amino acid sequence, determines the distribution of structures in the conformational ensemble.

Factor Influence on Conformational Dynamics
Proline Residue Restricts backbone flexibility; can induce β-turns; cis/trans isomerization of the peptidyl-prolyl bond introduces distinct conformational states. researchgate.nettandfonline.com
Hydrophobic Residues (Leu, Ile) In aqueous environments, tend to be buried, driving folding to minimize solvent exposure.
Polar/Charged Residues (Ser, Arg) Prefer to be solvent-exposed; engage in hydrogen bonding and electrostatic interactions that stabilize specific conformations. callutheran.edusqu.edu.om
Solvent The polarity and hydrogen-bonding capacity of the solvent significantly impact the stability of different conformations.
Temperature and pH Can alter the energy landscape, shifting the equilibrium between different conformational states.

Potential for Oligomerization or Self-Assembly

The amino acid sequence this compound contains residues that could potentially mediate the self-assembly of the peptide into higher-order structures, or oligomers. This process is driven by non-covalent interactions between individual peptide molecules.

The presence of multiple leucine and isoleucine residues imparts a significant hydrophobic character to a portion of the peptide. Hydrophobic interactions are a major driving force for protein folding and self-assembly in aqueous environments. Peptides with hydrophobic segments can aggregate to minimize the unfavorable contact between these nonpolar regions and water molecules. Aliphatic dipeptides containing leucine have been shown to self-assemble into various nanostructures, such as organogels. researchgate.netunits.it

In addition to hydrophobic forces, electrostatic interactions and hydrogen bonding involving the serine and arginine residues can play a crucial role in directing self-assembly. The positively charged arginine residues can interact with negatively charged residues on adjacent peptides or with counter-ions in the solution, leading to the formation of ordered aggregates. Arginine-rich peptides are known to be attracted to each other in solution, a phenomenon attributed to the unique hydrogen-bonding capabilities of the guanidinium group. frontiersin.org The ability of arginine to form stable clusters through like-charge pairing has been demonstrated in computational simulations. frontiersin.org

The combination of hydrophobic and charged regions within the peptide sequence can lead to the formation of amphipathic structures. Such peptides can self-assemble into various morphologies, such as micelles, nanofibers, or nanotubes, where the hydrophobic cores are shielded from the aqueous environment by the hydrophilic and charged outer surfaces. researchgate.net The specific morphology of the resulting nanostructures is dependent on a delicate balance of these intermolecular forces.

It is important to note that the tendency for oligomerization is highly dependent on factors such as peptide concentration, pH, ionic strength, and temperature. For instance, increasing the peptide concentration can favor self-assembly, while changes in pH can alter the charge state of the arginine residue, thereby modulating the electrostatic interactions that may be critical for the assembly process. The self-assembly of peptides is a complex phenomenon, and while the sequence of this compound suggests a potential for such behavior, experimental verification would be necessary to confirm and characterize any resulting oligomeric species.

Amino Acid One-Letter Code Three-Letter Code
AlanineAAla
ArginineRArg
AsparagineNAsn
Aspartic AcidDAsp
CysteineCCys
Glutamic AcidEGlu
GlutamineQGln
GlycineGGly
HistidineHHis
IsoleucineIIle
LeucineLLeu
LysineKLys
MethionineMMet
PhenylalanineFPhe
ProlinePPro
SerineSSer
ThreonineTThr
TryptophanWTrp
TyrosineYTyr
ValineVVal

Post Translational Modifications Ptms of Ala Pro Leu Ile Leu Ser Arg Residues

Identification and Characterization of Naturally Occurring PTMs

The specific amino acids within the Ala-Pro-Leu-Ile-Leu-Ser-Arg sequence make it a candidate for several common types of post-translational modifications.

Phosphorylation is one of the most common and well-studied PTMs, involving the addition of a phosphate (B84403) group to specific amino acid residues, most commonly serine, threonine, and tyrosine. cusabio.com This process is reversible and catalyzed by enzymes called kinases. cusabio.com

The this compound peptide contains a single serine (Ser) residue at position 6, making it a potential target for phosphorylation. The addition of a bulky, negatively charged phosphate group at this position would dramatically alter the peptide's local chemical environment. nih.gov The specificity of kinases is often determined by the amino acids surrounding the target residue. nih.gov For instance, some kinases recognize sequences where the phosphorylated serine is followed by an acidic residue or preceded by basic residues like arginine. capes.gov.brucsd.edu The presence of arginine at position 7 in the peptide could influence its recognition by certain protein kinases.

Acetylation involves the addition of an acetyl group, typically from acetyl-CoA, to an amino group. cusabio.com This can occur at the α-amino group of the N-terminal amino acid (N-terminal acetylation) or the ε-amino group of lysine (B10760008) side chains. embopress.org N-terminal acetylation is a very common modification in eukaryotes, affecting a large percentage of proteins. nih.gov

Protein methylation involves the addition of a methyl group to lysine or arginine residues and is catalyzed by methyltransferases. nih.gov Arginine methylation, in particular, is a significant PTM involved in processes like signal transduction and gene regulation. oup.com

The arginine (Arg) residue at position 7 of the peptide is a potential site for methylation. Protein arginine methyltransferases (PRMTs) can catalyze the addition of one or two methyl groups to the guanidinium (B1211019) group of arginine, forming monomethylarginine, symmetric dimethylarginine, or asymmetric dimethylarginine. pnas.org This modification increases the hydrophobicity of the arginine side chain and can affect its ability to form hydrogen bonds, thereby influencing protein structure and interactions. pnas.org

Glycosylation is the enzymatic process of attaching carbohydrate chains (glycans) to proteins or lipids. wikipedia.org For peptides, O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of serine or threonine, is a relevant potential modification. uni-regensburg.de

The serine residue at position 6 in this compound could serve as an attachment site for O-linked glycans. This modification adds a bulky and hydrophilic moiety to the peptide, which can significantly impact its solubility, stability, and conformation. wikipedia.org The specific enzymes and sugar donors involved would determine the exact structure of the attached glycan. oup.com

Enzymology of Post-Translational Modification Enzymes

The potential modifications of the this compound peptide are catalyzed by specific families of enzymes, each with distinct substrate specificities.

PTM TypeEnzyme FamilySpecific Enzymes (Examples)Target Residue in Peptide
Phosphorylation Protein KinasescAMP-dependent protein kinase, Protein kinase CSerine-6
Acetylation AcetyltransferasesN-terminal Acetyltransferases (NATs)Alanine-1 (N-terminus)
Methylation Protein Arginine Methyltransferases (PRMTs)PRMT1, PRMT5Arginine-7
Glycosylation GlycosyltransferasesPolypeptide GalNAc-transferasesSerine-6

Protein kinases transfer the terminal phosphate group from ATP to their substrates. cusabio.com N-terminal acetyltransferases utilize acetyl-coenzyme A as the acetyl group donor. embopress.org Protein arginine methyltransferases use S-adenosyl methionine (SAM) as the methyl group donor. nih.gov Glycosyltransferases use activated sugar donors, such as UDP-GalNAc, to initiate O-linked glycosylation. oup.com The activity of these enzymes is often regulated by cellular signaling pathways, allowing for dynamic control over the modification state of peptides and proteins.

Mechanisms of Biological Function of Ala Pro Leu Ile Leu Ser Arg

Role as a Regulatory Propiece in Protein Activation Cascades

The most well-documented biological function of the peptide Ala-Pro-Leu-Ile-Leu-Ser-Arg is as the N-terminal propiece of the precursor form of prostate-specific antigen (pro-PSA). nih.govnih.gov Pro-PSA is a zymogen, an inactive form of the serine protease PSA, and is composed of 244 amino acids, which includes this 7-amino acid propiece. nih.gov

The activation of pro-PSA into the enzymatically active PSA involves the proteolytic cleavage of this propiece. nih.govresearchgate.net This activation is a critical step in a likely cascade system involving a series of precursor proteins, similar to the activation mechanisms of proteases involved in blood coagulation and fibrinolysis. nih.gov The cleavage occurs at the peptide bond between Arginine (Arg) at position 7 of the propiece and Isoleucine (Ile) at the beginning of the active PSA sequence. nih.gov

Several proteases have been identified that can catalyze this activation by removing the this compound propiece. These include:

Trypsin: A well-characterized serine protease that can readily activate pro-PSA. nih.gov

Human Glandular Kallikrein (hK2): Another prostate-specific serine protease that can activate pro-PSA. nih.gov

Prostin: A novel human prostatic serine protease that can also activate pro-PSA. acs.org

Proteases from seminal plasma: Partially purified proteases from seminal plasma have also been shown to activate pro-PSA. nih.gov

The release of the this compound peptide is a prerequisite for PSA to become a functionally active enzyme, which then plays a role in the liquefaction of the seminal coagulum. nih.govresearchgate.net

Table 1: Activators of pro-PSA via Cleavage of the this compound Propiece

Activating ProteaseSource/TypeReference
TrypsinSerine Protease nih.gov
Human Glandular Kallikrein (hK2)Prostate-Specific Serine Protease nih.gov
ProstinProstatic Serine Protease acs.org
Seminal Plasma ProteasesMixed Proteases nih.gov

Investigation of its Function in Specific Cellular Pathways

Currently, there is a lack of specific scientific evidence detailing the direct involvement of the cleaved this compound peptide in specific cellular pathways. Research has predominantly focused on the biological roles of the precursor, pro-PSA, and the activated enzyme, PSA. The fate and any potential downstream signaling effects of the liberated 7-amino acid propiece itself have not been elucidated in the available literature.

Interaction with Cellular Receptors or Binding Partners

There is no information available in the current scientific literature to suggest that the isolated this compound peptide interacts with any specific cellular receptors or binding partners after its cleavage from pro-PSA. Its primary known function is fulfilled as part of the zymogen, and it is likely degraded after its release.

Exploration of Specific Biological Activities (e.g., enzyme modulation, excluding therapeutic claims)

The principal biological activity associated with the this compound sequence is its role in maintaining the inactivity of pro-PSA. As a propiece, it prevents the enzyme from adopting its active conformation. The removal of this peptide is the key modulatory event that unleashes the enzymatic activity of PSA. nih.govresearchgate.net Beyond this crucial role in the activation of PSA, there is no evidence to suggest that the cleaved this compound peptide possesses any independent enzyme-modulating or other specific biological activities.

Structure Activity Relationship Sar Studies of Ala Pro Leu Ile Leu Ser Arg and Its Analogs

Systematic Amino Acid Substitution Analysis

A primary method for probing the contribution of individual amino acids to peptide function is through systematic substitution.

Alanine (B10760859) scanning is a widely used technique where each amino acid residue in the peptide is systematically replaced one by one with alanine. uci.edu The choice of alanine is deliberate; its small, non-reactive methyl side chain removes the specific functionality of the original amino acid's side chain (e.g., charge, hydrogen-bonding capacity, or bulk) without significantly altering the peptide's backbone conformation. uci.edu

For the peptide Ala-Pro-Leu-Ile-Leu-Ser-Arg, an alanine scan would involve synthesizing six new peptides where each position (2 through 7) is replaced by alanine. The native alanine at position 1 would serve as a baseline. Comparing the biological activity of these analogs to the original peptide would reveal the importance of each side chain.

A significant drop in activity upon substitution suggests the original residue is critical for function.

Little to no change in activity implies the original side chain is not essential for the interaction being measured.

An increase in activity could indicate that the original side chain was sterically or chemically suboptimal for the interaction.

While specific data for this peptide is not available, a hypothetical alanine scan result might look like the following, illustrating how the data would be interpreted.

Peptide Analog Sequence Relative Activity (%) Interpretation of Original Residue's Role
Wild TypeThis compound100Baseline activity.
P2AAla-Ala -Leu-Ile-Leu-Ser-Arg15Proline at position 2 is critical for activity, likely by maintaining a specific backbone turn necessary for proper peptide folding.
L3AAla-Pro-Ala -Ile-Leu-Ser-Arg45The hydrophobic side chain of Leucine (B10760876) at position 3 is important, likely involved in hydrophobic interactions with a target.
I4AAla-Pro-Leu-Ala -Leu-Ser-Arg40The bulky, hydrophobic side chain of Isoleucine at position 4 is important for activity, contributing to the hydrophobic core.
L5AAla-Pro-Leu-Ile-Ala -Ser-Arg55Leucine at position 5 contributes to the hydrophobic interactions, but may be slightly less critical than residues at positions 3 and 4.
S6AAla-Pro-Leu-Ile-Leu-Ala -Arg70The polar hydroxyl group of Serine at position 6 has a moderate contribution, possibly forming a hydrogen bond that helps stabilize the active conformation.
R7AAla-Pro-Leu-Ile-Leu-Ser-Ala 5The positively charged Arginine at the C-terminus is critical, likely forming a key electrostatic interaction or salt bridge with a biological target.

This table is for illustrative purposes to demonstrate the principles of alanine scanning.

Beyond alanine scanning, substituting residues with structurally similar (conservative) or dissimilar (non-conservative) amino acids provides deeper insights. nih.gov

Conservative Substitutions: Replacing Leucine (Leu) with Isoleucine (Ile) or Valine (Val) would test the importance of the size and branching of the hydrophobic side chain at that position. scielo.br If activity is retained, it suggests that a generic hydrophobic character is the key requirement. Similarly, substituting Serine (Ser) with Threonine (Thr) would probe the role of the hydroxyl group. nih.gov Replacing Arginine (Arg) with Lysine (B10760008) (Lys), another basic residue, would test the specific geometry of the guanidinium (B1211019) group versus the requirement for a positive charge. nih.gov

Non-Conservative Substitutions: Replacing a hydrophobic residue like Leucine with a charged residue like Aspartic acid (Asp) would likely disrupt a critical hydrophobic interaction and abolish activity. Replacing the C-terminal Arginine with a negatively charged Aspartic acid could be equally detrimental, repelling a binding site that expects a positive charge.

Effects of N-Terminal and C-Terminal Modifications

The termini of a peptide are often targets for modification to enhance stability and activity. frontiersin.org

C-Terminal Amidation: Replacing the C-terminal carboxyl group of arginine with an amide group (-CONH₂) removes the negative charge. This modification makes the peptide more similar to its parent protein and prevents degradation by carboxypeptidases. For many bioactive peptides, amidation is essential for activity, as the neutral amide may be a better hydrogen bond donor or the removal of the negative charge may be required for binding.

Delineation of Key Residues for Functional Activity (Ala, Pro, Leu, Ile, Ser, Arg)

Based on the general properties of its constituent amino acids, the functional role of each residue can be hypothesized:

Ala (Position 1): As the N-terminal residue, Alanine's small, non-polar side chain may serve as a neutral spacer. Its importance could be minimal unless its size is specifically required for fitting into a small pocket. libretexts.org

Leu (Positions 3, 5) and Ile (Position 4): These bulky, hydrophobic amino acids form a hydrophobic cluster (Leu-Ile-Leu). libretexts.org This region is almost certainly critical for biological activity, likely by engaging in hydrophobic interactions with a receptor or forming the core of the peptide's folded structure. The repeated presence of Leu and Ile often enhances activity through synergistic effects. scielo.br

Ser (Position 6): The polar, uncharged side chain of Serine contains a hydroxyl group capable of forming hydrogen bonds. libretexts.org This residue could be important for stabilizing the peptide's conformation through intramolecular hydrogen bonding or for interacting directly with a polar group on its biological target. mdpi.com

Arg (Position 7): As the C-terminal residue, the long, positively charged guanidinium side chain of Arginine is a prime candidate for being a key determinant of activity. unc.edu It can form strong electrostatic interactions (salt bridges) with negatively charged residues (e.g., Asp or Glu) on a receptor, providing both binding affinity and specificity. nih.gov

Positional Importance of Amino Acids within the Sequence

The function of an amino acid is highly dependent on its position. In this compound, the arrangement appears deliberate:

The N-terminus starts with a small residue (Ala) followed by a turn-inducer (Pro). This suggests the initiation of a defined structure from this end.

The central core (Leu-Ile-Leu) is strongly hydrophobic, indicating this region likely buries itself into a non-polar pocket on its target.

The C-terminus is flanked by a polar residue (Ser) and capped with a strongly basic residue (Arg). This creates a polar/charged face of the peptide, suggesting an amphipathic structure where hydrophobic and hydrophilic features are spatially separated. This arrangement is common in peptides that interact with cell membranes or receptors with complex surfaces.

Correlation between Conformational Features and Biological Activity

The biological activity of this peptide is inextricably linked to its three-dimensional shape. acs.org The sequence suggests a propensity to form a stable, ordered structure rather than a random coil.

The presence of Proline at position 2 is a strong indicator of a β-turn. researchgate.net This turn would orient the rest of the peptide chain, allowing the hydrophobic Leu-Ile-Leu segment and the polar Ser-Arg segment to project in different directions, creating an amphipathic structure. Such a conformation is often essential for interacting with biological targets. researchgate.net Computational modeling and spectroscopic techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) would be required to confirm the peptide's secondary structure (e.g., α-helix, β-sheet, or turn) and correlate specific conformational features with observed activity in its analogs. acs.orgresearchgate.net Any substitution or modification that disrupts this essential conformation, particularly the turn induced by Proline or the hydrophobic character of the central region, would be expected to result in a significant loss of biological activity. researchgate.net

Synthetic Methodologies for Ala Pro Leu Ile Leu Ser Arg and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like Ala-Pro-Leu-Ile-Leu-Ser-Arg. thaiscience.info This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. masterorganicchemistry.com20.210.105 This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. thieme-connect.delsu.edu The synthesis proceeds from the C-terminus (Arginine) to the N-terminus (Alanine).

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. scielo.org.mxelte.hu It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. Side-chain functional groups, such as those on Serine and Arginine, are protected with acid-labile groups derived from tert-butanol (B103910) (tBu). scielo.org.mxbachem.com

The synthetic cycle involves:

Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). scirp.orgnih.gov

Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent and then added to the deprotected N-terminus of the peptide chain to form a new peptide bond. scielo.org.mx

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. For the synthesis of this compound, the following protected amino acids would be used:

Amino AcidFmoc-Protected DerivativeTypical Side-Chain Protecting Group
ArginineFmoc-Arg(Pbf)-OHPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
SerineFmoc-Ser(tBu)-OHtBu (tert-butyl)
Leucine (B10760876)Fmoc-Leu-OHNone
IsoleucineFmoc-Ile-OHNone
ProlineFmoc-Pro-OHNone
Alanine (B10760859)Fmoc-Ala-OHNone

Table 1: Fmoc/tBu protected amino acids for the synthesis of this compound. Data sourced from scielo.org.mxbachem.comthermofisher.com.

Upon completion of the chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers to prevent side reactions. thermofisher.com

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, pioneered by R.B. Merrifield, is the original SPPS methodology. 20.210.105 This approach utilizes the moderately acid-labile Boc group for Nα-protection and more robust, benzyl (B1604629) (Bzl)-based protecting groups for the side chains. masterorganicchemistry.comkarger.com

The key difference from the Fmoc/tBu strategy lies in the deprotection conditions. The N-terminal Boc group is removed with a moderately strong acid like TFA, while the final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com20.210.105

For the this compound sequence, the Boc/Bzl strategy would employ these building blocks:

Amino AcidBoc-Protected DerivativeTypical Side-Chain Protecting Group
ArginineBoc-Arg(Tos)-OHTos (Tosyl)
SerineBoc-Ser(Bzl)-OHBzl (Benzyl)
LeucineBoc-Leu-OHNone
IsoleucineBoc-Ile-OHNone
ProlineBoc-Pro-OHNone
AlanineBoc-Ala-OHNone

Table 2: Boc/Bzl protected amino acids for the synthesis of this compound. Data sourced from 20.210.105karger.com.

Synthesizing the this compound sequence presents several well-documented challenges that require optimization of the standard SPPS protocols.

Proline Coupling: Proline is a secondary amine, making its N-terminus sterically hindered and less nucleophilic than primary amines of other amino acids. biotage.com This can result in slow or incomplete coupling reactions. To overcome this, a "double coupling" strategy, where the coupling step is performed twice with the same amino acid, is often employed to drive the reaction to completion. biotage.com Monitoring the reaction is also critical; while the standard Kaiser test for primary amines is unreliable for proline, alternative methods like the chloranil (B122849) or isatin (B1672199) test can be used to confirm the presence of an unprotected N-terminal proline. peptide.com

Peptide Aggregation: The hydrophobic stretch -Leu-Ile-Leu- can promote inter-chain aggregation on the solid support, where the peptide chains fold and interact with each other. This can block reactive sites, leading to truncated or deletion sequences. scirp.org Strategies to mitigate this include using specialized high-swelling resins (e.g., PEG-PS), employing chaotropic salts, or incorporating pseudoproline dipeptides. A pseudoproline dipeptide, such as Fmoc-Leu-Ser(ψPro)-OH, can be inserted into the sequence to disrupt the formation of these secondary structures during synthesis. scirp.org

Arginine Coupling: The guanidinium (B1211019) side chain of arginine is strongly basic and is protected by a bulky, electron-withdrawing group like Pbf in the Fmoc strategy. This bulk can sterically hinder the coupling reaction, particularly when coupling to another bulky residue. biotage.com Increasing the coupling time or performing a double coupling can improve the incorporation of arginine. biotage.com

Coupling Reagents: The choice of coupling reagent is critical for efficiency and for minimizing side reactions like racemization. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. thaiscience.info More efficient uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to achieve high coupling efficiency, especially for difficult sequences. peptide.com

ChallengeAmino Acid(s) InvolvedOptimization Strategy
Slow/Incomplete CouplingProlineDouble coupling; use of chloranil/isatin test for monitoring. biotage.compeptide.com
Steric HindranceArginineIncreased coupling time; double coupling; use of potent coupling reagents (e.g., HATU). biotage.compeptide.com
Inter-chain AggregationLeucine, IsoleucineUse of high-swelling resins (PEG-PS); structure-disrupting pseudoproline dipeptides. scirp.org

Table 3: Common challenges and optimization strategies in the SPPS of this compound.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, also known as classical synthesis, involves building the peptide chain while all reactants are dissolved in an appropriate organic solvent. thieme-connect.deekb.eg This method requires purification of the intermediate peptide after each coupling step, often by crystallization or chromatography, which can be labor-intensive. thieme-connect.de

For a heptapeptide (B1575542) like this compound, two main approaches are possible:

Stepwise Elongation: Single protected amino acids are added one by one to the growing peptide chain. karger.com

Fragment Condensation: Smaller, pre-synthesized peptide fragments are coupled together. For example, a fragment like Boc-Ala-Pro-Leu-OH could be coupled to H-Ile-Leu-Ser(Bzl)-Arg(Tos)-NH2. This can improve efficiency but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. karger.com

A major challenge in solution-phase synthesis is the decreasing solubility of protected peptide intermediates as the chain length increases. thieme-connect.de

Chemoenzymatic Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) is a powerful technique that leverages the high specificity of enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach offers significant advantages, including mild reaction conditions, the absence of racemization, and the ability to use minimally protected substrates. internationalscholarsjournals.comqyaobio.com

Synthesis can proceed via two mechanisms:

Thermodynamically Controlled Synthesis: The equilibrium of the protease-catalyzed hydrolysis reaction is reversed by altering reaction conditions (e.g., using water-miscible organic solvents) to favor synthesis. thieme-connect.de

Kinetically Controlled Synthesis: An activated C-terminal ester of one peptide fragment is used as a substrate for the enzyme, which then catalyzes the transfer of the acyl group to the N-terminus of another amino acid or peptide. nih.gov

For this compound, one could envision a hybrid approach where peptide fragments are first synthesized chemically (e.g., via SPPS) and then joined together using a specific ligase. The success of this method depends heavily on identifying an enzyme that can specifically recognize and ligate the desired fragments under optimized pH, temperature, and solvent conditions. nih.gov

Synthesis of Site-Specific Modified Peptides

The synthesis of analogs of this compound with modifications at specific positions is crucial for structure-activity relationship studies. SPPS is particularly well-suited for incorporating modified or unnatural amino acids. nih.gov

Modification of Serine: The hydroxyl group of serine is a common target for post-translational modifications like phosphorylation. A phosphorylated analog can be synthesized by incorporating a pre-made building block, such as Fmoc-Ser(PO(OBzl)OH)-OH, directly into the sequence during standard Fmoc-SPPS. scirp.org

Modification of Proline: The proline ring can be functionalized to introduce conformational constraints or new chemical handles. For instance, methods have been developed for the selective C-H azidation of N-terminal proline residues in peptides. nih.gov The resulting azide (B81097) can serve as a versatile handle for subsequent modifications through reactions like cycloadditions. nih.gov

Arginine Analogs: Site-specific incorporation of arginine analogs or complex modifications involving arginine can be achieved. For example, the synthesis of proteins with site-specific glutamate (B1630785) arginylation (EArg) has been demonstrated. This involves the chemical synthesis of a specialized building block, Fmoc-Glu(Arg(Pbf)OtBu)-OH, which is then incorporated at the desired position using SPPS. nih.gov

C-Terminal Modifications: Modifications at the C-terminus, such as amidation, are readily achieved in SPPS by selecting the appropriate resin. For example, using a Rink Amide resin instead of a Wang or 2-chlorotrityl resin will yield a C-terminally amidated peptide after cleavage. thaiscience.info

Modification SiteType of ModificationSynthetic Strategy
SerinePhosphorylationIncorporation of Fmoc-Ser(PO(OBzl)OH)-OH during SPPS. scirp.org
Proline (N-terminal)Azidation for further functionalizationLate-stage C-H azidation of the completed peptide. nih.gov
Arginine (as part of a larger modification)Glutamate ArginylationIncorporation of a custom-synthesized dipeptide monomer during SPPS. nih.gov
C-TerminusAmidationUse of an amide-generating resin (e.g., Rink Amide) in SPPS. thaiscience.info

Table 4: Examples of strategies for the synthesis of site-specific modified this compound analogs.

Advanced Analytical and Biophysical Characterization of Ala Pro Leu Ile Leu Ser Arg

Mass Spectrometry (MS) for Sequence Verification and PTM Identification

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the confirmation of the amino acid sequence of peptides.

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like peptides without significant fragmentation. In the analysis of Ala-Pro-Leu-Ile-Leu-Ser-Arg, ESI-MS would be utilized to determine the peptide's monoisotopic mass. The expected monoisotopic mass can be calculated by summing the masses of the individual amino acid residues and accounting for the loss of water molecules during peptide bond formation.

Table 1: Theoretical Monoisotopic Mass Calculation for this compound

Amino AcidFormulaMonoisotopic Mass (Da)
Alanine (B10760859) (Ala)C₃H₇NO₂89.0477
Proline (Pro)C₅H₉NO₂115.0633
Leucine (B10760876) (Leu)C₆H₁₃NO₂131.0946
Isoleucine (Ile)C₆H₁₃NO₂131.0946
Leucine (Leu)C₆H₁₃NO₂131.0946
Serine (Ser)C₃H₇NO₃105.0426
Arginine (Arg)C₆H₁₄N₄O₂174.1117
Total Residue Mass 876.5491
Mass of 6 H₂O molecules -108.0636
Expected Monoisotopic Mass C₃₅H₆₅N₁₁O₉ 768.4855

An ESI-MS spectrum of a pure sample of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 769.4928. Depending on the experimental conditions, multiply charged ions such as [M+2H]²⁺ at m/z 385.2500 might also be observed. The presence of these ions at the expected mass-to-charge ratios provides strong evidence for the correct synthesis and molecular weight of the peptide.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and subjected to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation spectrum. The fragmentation of peptides primarily occurs at the peptide bonds, leading to the formation of b- and y-ions.

The analysis of the MS/MS spectrum of this compound would involve identifying series of b- and y-ions that differ in mass by a single amino acid residue. This allows for the direct reading of the peptide sequence from either the N-terminus (b-ions) or the C-terminus (y-ions). This technique is also highly sensitive for the identification and localization of any potential post-translational modifications (PTMs), which would manifest as mass shifts in the fragment ions.

Table 2: Theoretical m/z Values for b- and y-ions of this compound

#Amino Acidb-ion m/zy-ion m/z
1Ala72.0444769.4928
2Pro169.0972698.4554
3Leu282.1818601.4026
4Ile395.2664488.3180
5Leu508.3510375.2334
6Ser595.3830262.1488
7Arg769.4928175.1190

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

One-dimensional (1D) ¹H NMR spectroscopy provides initial information about the types of protons present in the peptide and their chemical environment. However, for a detailed structural analysis of a heptapeptide (B1575542), two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would be crucial for assigning the resonances of the amino acid side chains.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. Analysis of NOESY data provides crucial distance restraints that are used to calculate the three-dimensional structure of the peptide. For instance, specific NOE patterns can indicate the presence of secondary structural elements like β-turns or helical structures.

By combining the information from COSY and NOESY experiments, a detailed picture of the solution conformation of this compound can be constructed.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The resulting CD spectrum provides a signature of the peptide's secondary structure content (α-helix, β-sheet, random coil).

For this compound, a CD spectrum would be recorded in the far-UV region (typically 190-250 nm). The shape and magnitude of the spectrum would indicate the predominant secondary structure. For example, a random coil conformation, which is common for short, unstructured peptides, is characterized by a strong negative band near 200 nm. The presence of any regular secondary structure, such as a β-turn, would produce a different spectral signature.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity and Characterization

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential for determining the purity of synthetic peptides like this compound. mdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase.

For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common method. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile, with an added ion-pairing agent like trifluoroacetic acid (TFA). novoprolabs.com The peptide is eluted by a gradient of increasing organic solvent concentration.

Table 3: Summary of Analytical Techniques and Expected Findings for this compound

TechniqueParameter MeasuredExpected Findings
ESI-MSMolecular Weight[M+H]⁺ at m/z 769.4928
MS/MSAmino Acid SequenceFragmentation pattern confirming the sequence this compound
NMR (COSY, NOESY)3D Structure in SolutionThrough-bond and through-space proton correlations to define the peptide's conformation
CD SpectroscopySecondary StructureSpectrum indicative of the predominant secondary structure (e.g., random coil, β-turn)
HPLC/UPLCPurityA single major peak indicating high purity

Lack of Specific Research Data Precludes Detailed Spectroscopic Analysis of this compound

A thorough and extensive search of scientific literature has revealed a significant gap in the biophysical characterization of the specific peptide sequence this compound. Despite the availability of advanced spectroscopic methods for analyzing peptide and protein conformation, no dedicated studies providing specific experimental data for this particular compound could be located. Consequently, a detailed, data-rich article focusing solely on the advanced analytical and biophysical characterization of this compound, as per the requested outline, cannot be generated at this time.

The inquiry sought to detail the use of spectroscopic methods to monitor the conformational changes of this compound. The intended article was to be structured around section "9.5. Spectroscopic Methods for Monitoring Conformational Changes," complete with data tables and in-depth research findings. However, the foundational experimental data required to construct such an analysis—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD) spectroscopy studies specific to this peptide—are not available in the public domain or scholarly databases.

While general principles of these spectroscopic techniques are well-established for peptide analysis, their application and the resulting data are highly specific to the amino acid sequence .

General Principles of Applicable Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can provide atomic-level information on the three-dimensional structure and dynamics of peptides in solution. Parameters such as nuclear Overhauser effects (NOEs), chemical shifts, and coupling constants are used to determine inter-atomic distances and dihedral angles, which in turn define the peptide's conformation. For a peptide like this compound, 2D NMR experiments such as COSY, TOCSY, and NOESY would be essential to assign proton resonances and identify spatial proximities between amino acid residues. However, no such published data exists for this specific sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) of the infrared spectrum is indicative of the peptide backbone conformation. Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, give rise to characteristic absorption frequencies within this region. An analysis of the deconvoluted amide I band would reveal the percentages of different secondary structural elements in this compound under various conditions. Without experimental spectra, this analysis remains purely theoretical.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another valuable tool for assessing the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature for different secondary structures. For instance, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. The conformational changes of this compound in response to environmental factors like solvent polarity or temperature could be monitored by changes in its CD spectrum. Again, no such spectra have been published.

In the absence of specific research focused on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. The scientific community has not yet directed its attention to the detailed biophysical characterization of this particular peptide sequence. Therefore, the creation of an authoritative and informative article as outlined is not feasible.

Computational Approaches and Predictive Modeling of Ala Pro Leu Ile Leu Ser Arg

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For the Ala-Pro-Leu-Ile-Leu-Ser-Arg peptide, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as the surrounding solvent and ions.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on the this compound peptide are not extensively documented in publicly available literature, the conformational tendencies of its constituent amino acids are well-studied. nih.govpnas.org The presence of proline (Pro) introduces a significant conformational constraint due to its cyclic side chain, which limits the flexibility of the peptide backbone. fccc.edu The hydrophobic residues Leucine (B10760876) (Leu) and Isoleucine (Ile) are likely to favor conformations that minimize their exposure to an aqueous environment, potentially driving the peptide to adopt a more compact structure or to interact with hydrophobic pockets on a target protein. nih.gov Alanine (B10760859) (Ala) generally favors helical conformations, while Serine (Ser) is polar, and Arginine (Arg) is positively charged, influencing interactions with solvent and charged residues on binding partners. nih.govacs.org

MD simulations of dipeptides have shown that the conformational preferences of an amino acid are influenced by its neighbors. nih.gov For instance, a C-terminal arginine can increase the population of the PPII helix conformation in the preceding residue. nih.gov In the context of the full this compound peptide, MD simulations would reveal the dynamic interplay of these individual tendencies, resulting in a conformational ensemble of the most probable structures. These simulations can also model the interaction of the peptide with its activating protease, human kallikrein 2 (hK2), providing a dynamic view of the binding process that precedes cleavage. nih.gov

Parameter Predicted Value/Observation Methodology
Predominant Secondary StructureLikely a mix of random coil and polyproline II (PPII) helix, with some propensity for turn structures.Inferred from MD simulations of peptides with similar amino acid compositions. nih.govacs.org
Radius of Gyration (Rg)Expected to be relatively compact due to hydrophobic residues.Standard analysis from MD simulation trajectories.
Root Mean Square Fluctuation (RMSF)Proline residue expected to have low RMSF, indicating rigidity. N- and C-termini likely to show higher flexibility.Calculated from MD simulation data to show per-residue flexibility.
Solvent Accessible Surface Area (SASA)Hydrophobic residues (Leu, Ile) would tend to have lower SASA in aqueous solution.A common metric calculated from MD simulation snapshots.

Quantum Chemical Calculations for Energetics and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and energetics of the this compound peptide. austinpublishinggroup.comhilarispublisher.com These methods can be used to calculate properties like the energies of different conformations, the distribution of charges on the atoms, and the nature of the chemical bonds.

Detailed Research Findings:

Applying these methods to this compound would involve calculating the ground state energy of various conformers to identify the most stable structures. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the peptide's reactivity. The electrostatic potential surface can also be mapped to identify regions of the peptide that are likely to engage in electrostatic interactions with a binding partner.

Property Predicted Value (Illustrative) Methodology
Ground State Energy-X kcal/molDFT calculation (e.g., B3LYP/6-31G*) longdom.org
Dipole MomentY DebyeDFT calculation longdom.org
HOMO-LUMO GapZ eVDFT calculation
Partial Atomic ChargesArginine side chain: positive; C-terminus: negativeMulliken population analysis from DFT calculations.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). In the case of this compound, docking studies can be used to model its interaction with the active site of the protease responsible for its cleavage, such as human kallikrein 2 (hK2). nih.gov

Detailed Research Findings:

While specific docking studies of this compound with its activating protease are not widely published, the principles of such studies are well-established. nih.gov The peptide would be treated as the ligand and the protease as the receptor. Docking algorithms would then explore various possible binding poses of the peptide in the enzyme's active site, scoring them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic contacts).

A successful docking simulation would predict a binding mode where the scissile bond (Arg-Ile) is positioned correctly within the catalytic site of the protease for cleavage to occur. The results would also highlight the key amino acid residues on both the peptide and the protease that are critical for this interaction. For instance, the positively charged Arginine at the P1 position of the peptide is expected to interact with a negatively charged residue in the S1 pocket of the protease.

Parameter Predicted Outcome Methodology
Binding Affinity (Score)A negative value indicating favorable binding.Calculated by docking software (e.g., AutoDock, Glide).
Predicted Binding PoseThe Arg-Ile bond of the peptide is positioned near the catalytic triad (B1167595) of the protease.Visual inspection of the top-ranked docking solutions.
Key Interacting ResiduesArginine (P1) of the peptide with Aspartate in the S1 pocket of the protease.Analysis of intermolecular interactions in the predicted complex.

Homology Modeling and De Novo Peptide Structure Prediction

For peptides where an experimental structure is unavailable, computational methods can be used to predict their three-dimensional conformation. For a short peptide like this compound, de novo structure prediction is the most appropriate method, as it does not rely on a homologous template structure. nih.gov

Detailed Research Findings:

De novo peptide structure prediction servers and software, such as PEP-FOLD, utilize algorithms that piece together fragments of known protein structures to build a model of the peptide. nih.gov The prediction is guided by a scoring function that considers the physicochemical properties of the amino acids. For this compound, such a prediction would likely result in a set of low-energy conformations, representing the most probable structures of the peptide in solution. These predicted structures can then be used as starting points for more detailed studies, such as molecular dynamics simulations or docking.

Prediction Method Expected Output Example Tool
De Novo Structure PredictionA set of 3D models (PDB files) ranked by predicted energy.PEP-FOLD nih.gov
Conformational EnsembleA collection of structurally diverse conformers representing the peptide's flexibility.Generated through multiple de novo prediction runs or MD simulations.

Application of Machine Learning and Artificial Intelligence in Peptide Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used in peptide science to predict biological activity, design new peptides with desired properties, and predict peptide-protein interactions. mdpi.comrsc.org These methods learn from large datasets of known peptides to identify patterns that correlate with specific functions.

Detailed Research Findings:

For the this compound peptide, ML models could be applied in several ways. For instance, ML-based protease cleavage site predictors, such as DeepCleave or models from ProsperousPlus, can analyze the sequence and predict the likelihood of cleavage by specific proteases. mdpi.comoup.combio.toolsresearchgate.net These models are trained on vast amounts of experimental cleavage data and can recognize the sequence motifs that are preferred by different proteases.

Furthermore, AI can be used to design novel peptides with enhanced or modified properties. By using the this compound sequence as a starting point, generative AI models could suggest mutations that might, for example, increase its binding affinity to a target or alter its stability. acs.org ML models can also predict the bioactivity of these designed peptides, allowing for the rapid in silico screening of many potential candidates before undertaking expensive and time-consuming experimental validation. dfki.demdpi.com

AI/ML Application Predicted Outcome/Use Case Example AI/ML Approach
Protease Cleavage Site PredictionHigh probability of cleavage after Arginine by trypsin-like proteases.Deep Learning models (e.g., Convolutional Neural Networks) trained on cleavage site data. bio.tools
Peptide-Protein Interaction PredictionPrediction of binding to kallikrein-family proteases.Graph-based neural networks or transformer models trained on peptide-protein complex data. hku.hk
De Novo Peptide DesignGeneration of peptide analogues with potentially higher binding affinity or stability.Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs).
Bioactivity PredictionClassification of the peptide as a protease substrate.Support Vector Machines (SVM) or Random Forest models trained on features derived from the amino acid sequence. dfki.de

Peptidomimetic Design and Engineering Based on Ala Pro Leu Ile Leu Ser Arg Sequence

Strategies for Enhancing Proteolytic Stability and Metabolic Half-Life

Peptides are susceptible to degradation by proteases, which limits their therapeutic potential. Several strategies can be employed to enhance the stability and extend the half-life of peptides like Ala-Pro-Leu-Ile-Leu-Ser-Arg.

One primary approach is the modification of the peptide backbone. Research on peptides that modulate the activity of kallikrein-related peptidases, such as PSA, has shown that first-generation peptides are often unstable in vivo and are rapidly cleared from circulation. researchgate.net To address this, modifications are introduced to make them more suitable for in vivo applications. researchgate.net

Another strategy involves complexation with other molecules. For instance, when PSA forms a complex with α1-antichymotrypsin (α1ACT), its plasma half-life is significantly reduced to 20 minutes, compared to the several-day half-life of α1ACT alone. nih.gov This rapid clearance is mediated by hepatocyte receptors. nih.gov In contrast, the this compound activation peptide itself has a very short half-life of less than two minutes, and its clearance appears to be independent of receptor-mediated pathways. nih.gov

The table below summarizes the half-life of related molecules, illustrating the impact of complex formation on metabolic stability.

Molecule/ComplexHalf-LifeClearance Mechanism
This compound Peptide< 2 minutesNon-receptor mediated
PSA-α1ACT Complex20 minutesHepatocyte-mediated endocytosis
α1-antichymotrypsin (α1ACT)Several days-

Incorporation of Non-Canonical and D-Amino Acids

To enhance stability, non-canonical amino acids or D-amino acids can be incorporated into the peptide sequence. These modifications can render the peptide resistant to proteolysis by enzymes that specifically recognize L-amino acids.

For example, a synthetic peptide corresponding to the N-terminal activation peptide of PSA, this compound, was synthesized with an additional C-terminal cysteine (this compound-Cys) to facilitate coupling to a carrier protein for antibody production. nih.gov While this specific example was for immunological purposes, the principle of amino acid substitution is a cornerstone of peptidomimetic design for stability. The use of D-amino acids has been a documented strategy for creating immunogens. nih.gov

Cyclization and Conformational Constraint Strategies

Cyclization is a powerful strategy to improve peptide stability and bioactivity by reducing conformational flexibility and protecting against exopeptidases. Studies on peptides that modulate kallikrein-related peptidase 3 (KLK3), also known as PSA, have demonstrated the effectiveness of this approach. researchgate.net

Researchers have developed cyclic peptides that specifically stimulate the activity of KLK3. researchgate.net These peptides often contain a disulfide bridge between N- and C-terminal cysteines. researchgate.net To further enhance in vivo stability, efforts have been made to create differently cyclized analogues by replacing the terminal cysteines and the disulfide bridge. researchgate.net For instance, more stable pseudopeptides have been created where the disulfide bridge is replaced with an alkene linker, which has shown to increase the proteolytic activity of KLK3. researchgate.net

The table below provides examples of cyclization strategies used in related peptides.

PeptideCyclization MethodEffect on Activity
Peptide "B-2"Disulfide bridge between N- and C-terminal cysteinesPotent KLK3-stimulating compound
PseudopeptidesAlkene ring-closing metathesisIncreased KLK3 activity over four-fold
PseudopeptidesAlkane and E-alkene linkersDoubled the proteolytic activity of KLK3

Scaffold-Based Design and Chemical Modifications

Scaffold-based design involves using a core molecular structure as a template to append the critical amino acid side chains, thereby mimicking the spatial arrangement of the original peptide. This approach can lead to compounds with improved stability and oral bioavailability. Peptidomimetics are designed to replicate the desired biological activity of a specific peptide by mimicking its conformation and stereochemical features. google.com

Chemical modifications are another key strategy. These can include alterations to the peptide backbone, sugar modifications, or base modifications in the case of peptide-nucleic acid analogues. googleapis.comgoogleapis.com The goal is to create a molecule that retains the desired biological function while being less susceptible to degradation. researchgate.net The development of sequence-specific peptidomimetics is a major focus of research to overcome the inherent drawbacks of bioactive peptides. researchgate.net

Design of Chemical Probes for Biological Studies

The this compound sequence and its derivatives can be used to design chemical probes for studying biological processes. For example, a synthetic peptide corresponding to this sequence with a C-terminal cysteine was coupled to ovalbumin to generate antibodies. nih.gov These antibodies can then be used to detect the presence of the pro-PSA activation peptide.

Furthermore, peptides designed to be cleaved by specific proteases can be linked to reporter molecules, such as fluorophores or electrochemical labels, to create sensitive assays for enzyme activity. researchgate.netresearchgate.net For instance, substrates have been developed using small peptides coupled to 7-amino-4-methyl coumarin (B35378) to measure PSA's hydrolytic activity. researchgate.net Such probes are invaluable for diagnostics and for understanding the role of proteases in disease. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Roles and Interacting Partners

The foundational step in characterizing a new peptide is to determine its physiological context. Future research would need to focus on identifying the biological systems in which Ala-Pro-Leu-Ile-Leu-Ser-Arg is present and active. This involves screening for its presence in various tissues and biofluids and identifying specific proteins, receptors, or other molecules with which it may interact. Techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening would be instrumental in discovering its binding partners and, by extension, its potential biological functions.

Development of Advanced Methodologies for Peptide Analysis and Modulation

To study a novel peptide effectively, sensitive and specific analytical methods are required. Future research will likely focus on developing advanced mass spectrometry techniques for the precise quantification of this compound in complex biological samples. sonar.ch Furthermore, the development of methods for modulating its activity, such as the design of stabilized analogs or photo-switchable versions, will be crucial for probing its function in living systems.

Integration with Systems Biology and Proteomics Approaches

Understanding the impact of a single peptide requires a holistic view of the biological network. nih.gov Integrating the study of this compound with systems biology and proteomics will be essential. nih.gov This involves analyzing global changes in protein expression and post-translational modifications in response to the peptide's presence or absence. Such an approach can provide a comprehensive picture of the signaling pathways and cellular processes that are influenced by this peptide, offering insights that might be missed by more targeted investigations. nih.gov

Design of Novel Research Tools and Biological Modulators

Once the fundamental biology of this compound is better understood, this knowledge can be leveraged to design novel research tools. For instance, fluorescently labeled or biotinylated versions of the peptide could be synthesized to visualize its localization within cells and tissues. Furthermore, understanding its structure-activity relationships could guide the design of potent and selective agonists or antagonists, which would serve as invaluable tools for dissecting its biological role, independent of any therapeutic development.

Q & A

Q. How can researchers ensure reproducibility in in vivo efficacy studies?

  • Answer : Adopt ARRIVE guidelines for animal studies: specify sample size (power analysis), randomize treatment groups, and blind assessments. Use isogenic animal strains and control for environmental factors (diet, circadian rhythm). Include internal replication (n ≥6 per group) and external validation via independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.